4-(Trifluoromethylthio)phenol

Drug Discovery Agrochemicals Medicinal Chemistry

Select 4-(Trifluoromethylthio)phenol (CAS 461-84-7) for its unmatched lipophilicity (Hansch π=1.44) and strong electron‑withdrawing power (σp=0.50). The para‑SCF₃ group delivers 63% higher lipophilicity than the ‑CF₃ analog, critical for CNS penetration, oral absorption, and metabolic stability. Essential intermediate for toltrazuril synthesis and a versatile scaffold for fragment‑based drug discovery. Exclusive para‑selectivity ensures high‑fidelity library synthesis. Solid‑state simplifies pilot‑plant handling. Source the precise CAS 461‑84‑7 to maintain validated protocols and regulatory compliance.

Molecular Formula C7H5F3OS
Molecular Weight 194.18 g/mol
CAS No. 461-84-7
Cat. No. B1307856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethylthio)phenol
CAS461-84-7
Molecular FormulaC7H5F3OS
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)SC(F)(F)F
InChIInChI=1S/C7H5F3OS/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4,11H
InChIKeyYYCPTWHVKSATQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Researchers Source 4-(Trifluoromethylthio)phenol (CAS 461-84-7): A Key Fluorinated Building Block


4-(Trifluoromethylthio)phenol (CAS 461-84-7), also known as 4-[(trifluoromethyl)sulfanyl]phenol, is an organofluorine compound of the formula C₇H₅F₃OS. It exists as a white to almost white crystalline powder with a melting point of 57-60°C . The compound features a phenolic ring substituted at the para position with a trifluoromethylthio (-SCF₃) group. This substituent imparts a strong electron-withdrawing effect (Hammett σp = 0.50) and high lipophilicity (Hansch π = 1.44), which are valuable for modulating the pharmacokinetic properties of derived molecules [1].

Why 4-(Trifluoromethylthio)phenol Cannot Be Directly Substituted with Other Fluorinated Phenols


While 4-(trifluoromethyl)phenol (CAS 402-45-5) and 4-(trifluoromethoxy)phenol (CAS 828-27-3) appear structurally similar, the presence of a sulfur atom in 4-(trifluoromethylthio)phenol fundamentally alters its physicochemical and electronic profile. The -SCF₃ group provides significantly greater lipophilicity (Hansch π = 1.44) compared to the -CF₃ (π = 0.88) or -OCF₃ groups [1]. This difference directly impacts membrane permeability, metabolic stability, and target binding affinity, making generic substitution of this intermediate in drug discovery or agrochemical synthesis programs likely to yield divergent biological outcomes [2].

Quantitative Differentiation of 4-(Trifluoromethylthio)phenol: Evidence-Based Comparator Analysis


Enhanced Lipophilicity: -SCF3 vs. -CF3 Substituents in Phenol Scaffolds

The -SCF₃ group of 4-(trifluoromethylthio)phenol confers significantly higher lipophilicity compared to the more common -CF₃ group found in 4-(trifluoromethyl)phenol. The Hansch-Leo hydrophobicity parameter (π) for the -SCF₃ substituent is 1.44, whereas the π value for -CF₃ is 0.88 [1]. This quantitative difference in lipophilicity translates to enhanced membrane permeability and potential for improved oral bioavailability in derived compounds.

Drug Discovery Agrochemicals Medicinal Chemistry

Electron-Withdrawing Strength: Hammett σ Values for -SCF3 vs. -OCF3 and -CF3

The -SCF₃ substituent in 4-(trifluoromethylthio)phenol exhibits a stronger electron-withdrawing effect (σp = 0.50) compared to the -OCF₃ group (σp ≈ 0.35-0.39) [1]. This difference in electronic character influences the reactivity of the phenolic ring in subsequent synthetic transformations and the binding interactions of derived molecules with biological targets. The Hammett σm value for -SCF₃ is 0.40, indicating a significant inductive electron-withdrawing effect [1].

Physical Organic Chemistry Drug Design Electronic Effects

Physical State Differentiation: Solid vs. Liquid Handling in Synthetic Workflows

4-(Trifluoromethylthio)phenol is a solid at room temperature (mp 57-60°C) , whereas the related thiophenol analog 4-(trifluoromethyl)thiophenol (CAS 825-83-2) is a liquid (mp not applicable, bp 68-72°C at 15 mmHg) . This physical state difference impacts handling, storage, and precise weighing in synthetic workflows. The solid form of 4-(trifluoromethylthio)phenol allows for more accurate gravimetric dispensing and reduced volatility during reactions compared to the liquid thiophenol analog.

Chemical Synthesis Process Chemistry Material Handling

Versatile Reactivity: Electrophilic Substitution Profile Enabling Diversification

4-(Trifluoromethylthio)phenol undergoes efficient para-selective electrophilic trifluoromethylthiolation, achieving exclusive para-substitution when both ortho- and para-positions are unsubstituted [1]. It further demonstrates versatile reactivity with NBS, NIS, HNO₃, HNO₃/H₂SO₄, and 4-bromobenzyl bromide to yield bromo-, iodo-, nitro-, and benzyl-substituted products, respectively . This diversification profile enables the compound to serve as a flexible intermediate for generating a library of derivatives for structure-activity relationship (SAR) studies.

Organic Synthesis Late-Stage Functionalization Medicinal Chemistry

LogP Value Comparison: SCF3-Containing Phenol vs. CF3-Containing Phenol

The calculated XLogP3 value for 4-(trifluoromethylthio)phenol is 3.3 , while the XLogP3 value for 4-(trifluoromethyl)phenol is 2.9 [1]. This difference of 0.4 log units corresponds to approximately a 2.5-fold increase in octanol-water partition coefficient, indicating enhanced lipophilicity that can improve passive membrane permeability. The higher logP value aligns with the compound's utility in designing molecules requiring blood-brain barrier penetration or high cellular uptake.

Drug Discovery ADME Computational Chemistry

Optimal Procurement Scenarios: Where 4-(Trifluoromethylthio)phenol Outperforms Analogs


Drug Discovery Programs Requiring Enhanced Lipophilicity and Metabolic Stability

Medicinal chemists optimizing lead compounds for improved membrane permeability and metabolic stability should prioritize 4-(trifluoromethylthio)phenol over its -CF₃ or -OCF₃ analogs. The -SCF₃ group provides the highest Hansch hydrophobicity parameter (π = 1.44) among common fluorinated substituents , translating to a 63% increase in lipophilicity compared to -CF₃ (π = 0.88). This enhancement is critical for central nervous system (CNS) drug candidates where blood-brain barrier penetration is required, as well as for oral drugs needing improved absorption. The strong electron-withdrawing character (σp = 0.50) further confers enhanced metabolic stability [4], reducing the likelihood of rapid oxidative metabolism that often plagues early-stage candidates.

Synthesis of Toltrazuril and Related Anthelmintic Agents

4-(Trifluoromethylthio)phenol serves as a key intermediate in the preparation of phenylamino derivatives essential for the synthesis of toltrazuril, a widely used anthelmintic drug for veterinary applications . The para-substituted -SCF₃ group provides the precise electronic and steric profile required for this specific synthetic route, where substitution with the corresponding -CF₃ or -OCF₃ phenol analogs would yield different intermediates not suitable for the established manufacturing process. Procurement of the exact CAS 461-84-7 compound ensures compliance with validated synthetic protocols and regulatory filings for this important veterinary pharmaceutical.

Agrochemical Intermediate Development Requiring Specific Physicochemical Properties

In the development of novel herbicides, fungicides, and insecticides, 4-(trifluoromethylthio)phenol offers a distinct advantage as a building block due to its balanced profile of high lipophilicity (XLogP3 = 3.3) and strong electron-withdrawing capacity . These properties enhance the ability of derived agrochemicals to penetrate plant cuticles and insect exoskeletons while maintaining sufficient stability in environmental conditions. The compound's established use in synthesizing phenylamino derivatives for agrochemical applications [4] provides a validated starting point for structure-activity relationship (SAR) campaigns targeting new modes of action. Unlike its liquid thiophenol analog (CAS 825-83-2), the solid physical state of 4-(trifluoromethylthio)phenol simplifies handling in pilot plant and manufacturing settings.

Fragment-Based Drug Discovery (FBDD) and Library Synthesis

As a fragment molecule, 4-(trifluoromethylthio)phenol provides a versatile scaffold for molecular linking, expansion, and modification in fragment-based drug discovery campaigns . Its exclusive para-selectivity in electrophilic substitution reactions [4] ensures that library synthesis proceeds with high regiochemical fidelity, reducing the burden of isomer separation and enabling the rapid generation of diverse compound collections. The compound's compatibility with common electrophiles (NBS, NIS, HNO₃, HNO₃/H₂SO₄, 4-bromobenzyl bromide) allows for efficient parallel synthesis of bromo-, iodo-, nitro-, and benzyl-substituted derivatives, facilitating high-throughput screening efforts.

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